N-(2,4-difluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,4-difluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a pyridin-2-yl moiety at position 3. The sulfanyl bridge connects the triazole ring to the acetamide group, which is further linked to a 2,4-difluorophenyl aromatic system.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5OS/c1-23-15(13-4-2-3-7-19-13)21-22-16(23)25-9-14(24)20-12-6-5-10(17)8-11(12)18/h2-8H,9H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURVYXVKRDIDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a 1,2,4-triazole ring, which is known for its diverse biological properties. The presence of the difluorophenyl group and the pyridine moiety enhances its interaction with biological targets.
- Molecular Formula : C17H15F2N5OS
- Molecular Weight : 437.474 g/mol
- CAS Number : 578757-87-6
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole exhibit notable antimicrobial properties. The compound's structure allows it to interact effectively with various microbial targets.
| Microbial Target | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | MIC: 3.125 μg/mL | |
| Escherichia coli | MIC: 8 μg/mL | |
| Candida albicans | MIC: 3.125 μg/mL |
Antifungal Activity
The compound has shown promising antifungal activity against several strains. Its efficacy can be attributed to the triazole scaffold that interferes with fungal cell membrane synthesis.
| Fungal Strain | EC50 | Reference |
|---|---|---|
| Gibberella nicotiancola | EC50: 0.0087 g/L | |
| Aspergillus flavus | EC50: 0.0195 g/L |
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors:
- Inhibition of Enzymatic Activity : The triazole ring acts as an inhibitor of enzymes critical for microbial survival.
- Cell Membrane Disruption : By targeting the synthesis pathways in fungi and bacteria, the compound disrupts cell membrane integrity.
Case Studies
Several studies have highlighted the effectiveness of this compound in clinical settings:
- Study on Antibacterial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against both drug-sensitive and drug-resistant strains of Staphylococcus aureus, outperforming standard antibiotics like ampicillin by up to 16 times in some cases .
- Antifungal Study : In another investigation, the compound showed potent antifungal effects against multiple strains of Candida, indicating its potential as a therapeutic agent for fungal infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Electronic Effects
- Pyridine Position : The pyridine ring’s substitution site (2-yl, 3-yl, or 4-yl) significantly impacts biological activity. For example, pyridin-3-yl derivatives exhibit potent Orco agonist activity due to optimal steric alignment with receptor pockets, while pyridin-4-yl analogs show stronger antimicrobial effects via π-π stacking with bacterial targets .
- Triazole Substituents: Methyl vs. Ethyl: Methyl groups at the 4-position (as in the target compound) provide moderate metabolic stability, whereas ethyl substituents (e.g., ) increase lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility . Amino vs. Aryl Groups: Amino-substituted triazoles () demonstrate superior anti-exudative activity, likely due to hydrogen bonding with inflammatory mediators .
Research Findings and Limitations
- Synthetic Challenges: Alkylation of triazole-thiol intermediates (e.g., using α-chloroacetamides) requires precise base catalysis (KOH/ethanol) to avoid side reactions .
- Crystallographic Data : SHELX software (e.g., SHELXL, SHELXT) has been pivotal in resolving the crystal structures of related compounds, confirming sulfanyl-acetamide conformations .
- Gaps in Knowledge: The target compound’s exact pharmacokinetic profile and toxicity data remain uncharacterized.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
